molecular formula C15H14FNO3 B5851572 N-(2-fluorophenyl)-2,3-dimethoxybenzamide

N-(2-fluorophenyl)-2,3-dimethoxybenzamide

Cat. No.: B5851572
M. Wt: 275.27 g/mol
InChI Key: SBHGIMKHBKTSFO-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2,3-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-fluorophenyl group and two methoxy groups at the 2 and 3 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2,3-dimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroaniline and 2,3-dimethoxybenzoic acid.

    Amide Formation: The 2-fluoroaniline is reacted with 2,3-dimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification and quality control ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-fluorophenyl)-2,3-dimethoxybenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-fluorophenyl)-2,3-dimethoxybenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. It may exhibit binding affinity to certain proteins, making it useful in drug discovery and development.

Medicine: this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Comparison with Similar Compounds

  • N-(2-fluorophenyl)-2,3-dimethoxybenzylamine
  • N-(2-fluorophenyl)-2,3-dimethoxybenzoic acid
  • N-(2-fluorophenyl)-2,3-dimethoxybenzyl alcohol

Comparison:

  • N-(2-fluorophenyl)-2,3-dimethoxybenzamide is unique due to the presence of the amide functional group, which imparts different chemical and biological properties compared to its analogues.
  • N-(2-fluorophenyl)-2,3-dimethoxybenzylamine features an amine group instead of an amide, which may result in different reactivity and binding properties.
  • N-(2-fluorophenyl)-2,3-dimethoxybenzoic acid has a carboxylic acid group, making it more acidic and potentially more reactive in certain chemical reactions.
  • N-(2-fluorophenyl)-2,3-dimethoxybenzyl alcohol contains a hydroxyl group, which can participate in hydrogen bonding and other interactions not possible with the amide group.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and interactions, making it a valuable tool in research and development.

Properties

IUPAC Name

N-(2-fluorophenyl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-19-13-9-5-6-10(14(13)20-2)15(18)17-12-8-4-3-7-11(12)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHGIMKHBKTSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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